REACTION_CXSMILES
|
[F:1][C:2]([F:14])([F:13])[O:3][C:4]1[CH:11]=[C:8]([CH:9]=O)[C:7]([OH:12])=[CH:6][CH:5]=1.C(=O)(OC(C)(C)C)[NH2:16].C([SiH](CC)CC)C.FC(F)(F)C(O)=O>C(#N)C>[NH2:16][CH2:9][C:8]1[CH:11]=[C:4]([O:3][C:2]([F:14])([F:13])[F:1])[CH:5]=[CH:6][C:7]=1[OH:12]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(C(C=O)=C1)O)(F)F
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
C(N)(OC(C)(C)C)=O
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
reactant
|
Smiles
|
C(C)[SiH](CC)CC
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
|
C(C)#N
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
stirred for 2 hours at room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with saturated NaHCO3
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
purified by silica gel chromatography (15%-100% EtOAc/hexane)
|
Type
|
DISSOLUTION
|
Details
|
The resulting yellow solid was then dissolved in a mixture of TFA (10 mL) and dichloromethane (20 mL)
|
Type
|
CUSTOM
|
Details
|
The volatile solvents were then removed by rotovap
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NCC1=C(C=CC(=C1)OC(F)(F)F)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |